REACTION_CXSMILES
|
[C:1]([C:3]1([C:14]2[CH:15]=[N:16][C:17]([CH3:20])=[N:18][CH:19]=2)[CH2:8][C:7](C(OC)=O)=[C:6]([OH:13])[CH2:5][CH2:4]1)#[N:2].[Na+].[Cl-].O>CS(C)=O>[CH3:20][C:17]1[N:16]=[CH:15][C:14]([C:3]2([C:1]#[N:2])[CH2:4][CH2:5][C:6](=[O:13])[CH2:7][CH2:8]2)=[CH:19][N:18]=1 |f:1.2|
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Name
|
methyl 5-cyano-2-hydroxy-5-(2-methylpyrimidin-5-yl)cyclohex-1-enecarboxylate
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1(CCC(=C(C1)C(=O)OC)O)C=1C=NC(=NC1)C
|
Name
|
|
Quantity
|
1.46 g
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
1.24 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (6×100 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography(EtOAc: Petroluem ether=1:3˜3:2)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=C(C=N1)C1(CCC(CC1)=O)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 40.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |